molecular formula C19H21NO5 B3756310 propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate

propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate

Cat. No.: B3756310
M. Wt: 343.4 g/mol
InChI Key: PCRKBEPZDXVKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 3,5-dimethoxybenzoyl group. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate typically involves the reaction of 3,5-dimethoxybenzoic acid with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate
  • Propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate
  • Propyl 5-[(3,4-dimethoxybenzoyl)amino]benzoate

Uniqueness

Propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate is unique due to the specific positioning of the methoxy groups on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to its analogs.

Properties

IUPAC Name

propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-8-25-19(22)13-6-5-7-15(9-13)20-18(21)14-10-16(23-2)12-17(11-14)24-3/h5-7,9-12H,4,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRKBEPZDXVKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
propyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.